3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide
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Overview
Description
“3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an indene moiety, a phenylsulfonyl group, and a propanamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.
Sulfonylation: The phenylsulfonyl group can be added using sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the propanamide linkage through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the amide to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” would depend on its specific biological target. Generally, such compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)butanamide
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)pentanamide
Uniqueness
The uniqueness of “3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide” lies in its specific combination of functional groups and molecular structure. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-18(10-11-25(23,24)17-8-2-1-3-9-17)20-14-19(22)12-15-6-4-5-7-16(15)13-19/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPMDGLLMYIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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